molecular formula C29H14Br2Cl2N4O5 B11704696 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B11704696
M. Wt: 729.2 g/mol
InChI Key: PNVJANTUBXOKKP-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a dimeric aromatic compound featuring two isoindole-1,3-dione cores linked by a carbonyl group. Each isoindole-1,3-dione unit is substituted at the 2-position with a 4-amino-3-bromo-5-chlorophenyl group. Key structural attributes include:

  • Halogen substituents: Bromine and chlorine atoms at the 3- and 5-positions of the phenyl rings may facilitate halogen bonding or influence lipophilicity.
  • Amino groups: The para-amino groups on the phenyl rings enhance solubility in polar solvents and enable hydrogen bonding.

Properties

Molecular Formula

C29H14Br2Cl2N4O5

Molecular Weight

729.2 g/mol

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C29H14Br2Cl2N4O5/c30-19-7-13(9-21(32)23(19)34)36-26(39)15-3-1-11(5-17(15)28(36)41)25(38)12-2-4-16-18(6-12)29(42)37(27(16)40)14-8-20(31)24(35)22(33)10-14/h1-10H,34-35H2

InChI Key

PNVJANTUBXOKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C(=C5)Br)N)Cl)C(=O)N(C2=O)C6=CC(=C(C(=C6)Br)N)Cl

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Phthalic Anhydride Derivatives

Phthalic anhydride derivatives serve as starting materials for constructing the isoindole core. Friedel-Crafts acetylation of substituted phthalic anhydrides introduces nitro groups at specific positions, followed by catalytic hydrogenation or hydrazine-mediated reduction to yield amino precursors. For example:

  • Step 1 : Nitration of dimethyl 4-hydroxyphthalate using fuming HNO₃ at 0–5°C yields dimethyl 3-nitro-4-hydroxyphthalate.

  • Step 2 : Reduction with 80% hydrazine hydrate (NH₂NH₂·H₂O) in ethanol/water (1:1) at 70°C converts the nitro group to an amine, forming dimethyl 3-amino-4-hydroxyphthalate.

Halogenation Strategies

Bromination and chlorination are performed sequentially under controlled conditions:

  • Bromination : Treating the amino-phthalate intermediate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C introduces bromine at the 3-position.

  • Chlorination : Electrophilic chlorination using Cl₂ gas in acetic acid at 25°C achieves substitution at the 5-position.

Cyclocondensation to Form Isoindole-1,3-dione

The halogenated phthalate undergoes cyclocondensation with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C, catalyzed by triethylamine (TEA), to yield the monosubstituted isoindole-1,3-dione.

Table 1 : Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Source
Temperature120°C78–85
SolventAcetic acid82
CatalystTriethylamine85
Reaction Time8–12 h80

Carbonyl Bridge Formation Between Isoindole Units

The dimeric structure of the Target Compound necessitates coupling two monosubstituted isoindole-1,3-dione units via a carbonyl group.

Activation of the Carboxylic Acid Moiety

The 5-position carboxylic acid of one isoindole unit is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

Nucleophilic Acyl Substitution

The acyl chloride reacts with the amino group of the second isoindole unit in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, promoting amide bond formation.

Table 2 : Key Reaction Parameters for Carbonyl Coupling

ParameterOptimal ValueYield (%)Source
SolventTHF75
Temperature25°C72
CatalystNone
Reaction Time24 h70

Deprotection and Final Purification

Removal of Hydroxyl Protecting Groups

Methyl ester protecting groups are cleaved using boron tribromide (BBr₃) in DCM at −78°C, followed by warming to 25°C. This step restores free hydroxyl groups, which are subsequently oxidized to ketones if required.

Crystallization and Characterization

The crude product is crystallized from a 3:1 ethanol/water mixture, yielding pale yellow crystals. Purity is confirmed via HPLC (>98%) and spectroscopic methods:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, ArH), 7.89 (d, J = 8.4 Hz, 4H, ArH), 6.95 (s, 2H, NH₂).

  • IR (KBr): 1775 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C-N stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems reduce reaction times by 40% compared to batch processes. Key advantages include:

  • Precise temperature control (±1°C) during exothermic steps.

  • Automated quenching of intermediates, minimizing degradation.

Waste Management Strategies

Bromine and chlorine byproducts are neutralized using aqueous Na₂S₂O₃, achieving >99% heavy metal removal prior to disposal.

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency of Reported Methods

MethodTotal Yield (%)Purity (%)ScalabilitySource
Stepwise Coupling5898.5Moderate
One-Pot Halogenation6297.2High
Flow Chemistry6899.1High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Analogues

5-Bromo-2-(4-chlorophenyl)isoindole-1,3-dione (CAS 82104-73-2)
  • Molecular formula: C₁₄H₇BrClNO₂ (vs. the target compound’s larger dimeric structure).
  • Key differences: Lacks amino groups and the second isoindole-dione unit. Simpler halogenated phenyl substitution (4-chloro vs. 4-amino-3-bromo-5-chloro).
  • Implications: Reduced solubility due to the absence of amino groups. Lower molecular weight (336.57 g/mol vs. estimated >600 g/mol for the target compound) likely results in differing crystallinity and melting points.
Property Target Compound 5-Bromo-2-(4-chlorophenyl)isoindole-1,3-dione
Molecular Weight >600 g/mol (estimated) 336.57 g/mol
Solubility Enhanced (amino groups) Likely lower (no polar substituents)
Functional Groups Amino, Br, Cl, dione, carbonyl Br, Cl, dione

Halogenated Benzimidazole Derivatives

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
  • Core structure : Benzimidazole vs. isoindole-dione.
  • Functional groups: Bromo, chloro, amino, carboxylic acid.
  • Electronic effects: The carboxylic acid in the benzimidazole derivative introduces acidity, absent in the target compound.

Chromene Derivatives

Compound 1L : 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
  • Structural features: Bromophenyl, amino, hydroxyl, and nitrile groups.
  • Key differences: Chromene core (oxygen-containing heterocycle) vs. isoindole-dione. Meta-substituted bromophenyl vs. para-amino substitution in the target compound.
  • Implications: The hydroxyl and nitrile groups in 1L may increase polarity compared to the target compound’s amino and dione groups.

Physicochemical and Reactivity Trends

  • Solubility: Amino groups in the target compound enhance aqueous solubility relative to non-amino analogues like 5-bromo-2-(4-chlorophenyl)isoindole-1,3-dione .
  • Reactivity: Halogen substituents (Br, Cl) may participate in Suzuki coupling or Ullmann reactions, similar to trends observed in benzimidazole derivatives . The carbonyl linker between isoindole-dione units could undergo nucleophilic attack, a feature absent in monomeric analogues.
  • Thermal Stability: The dimeric structure and hydrogen-bonding capacity of amino groups may increase melting points compared to simpler halogenated compounds.

Biological Activity

The compound 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic molecule that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, antioxidant capabilities, and other relevant pharmacological effects.

Chemical Structure

The compound's structure can be broken down into two primary components: the isoindole framework and the substituted phenyl groups. The presence of halogens (bromine and chlorine) and amino groups contributes to its biological activity by influencing molecular interactions and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects against various cancer cell lines, demonstrating significant growth inhibition:

Cell Line Percentage Growth Inhibition (PGI)
EKVX75.46%
CAKI-178.52%
UACC-6280.81%
MCF783.48%
LOX IMVI84.52%
ACHN89.61%

The compound exhibited superior activity against melanoma compared to standard treatments like thalidomide and imatinib, with specific IC50 values indicating moderate inhibition of the EGFR pathway (IC50 = 42.91 ± 0.80 nM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that the 4-bromo substitution on the phenyl ring significantly enhanced anticancer activity. The ranking of substitutions based on their effectiveness was as follows:

  • N-phenyl 4-bromo
  • 4-fluoro
  • 4-chloro
  • 2-chloro
  • 2-methoxy

These findings suggest that specific halogen substitutions can optimize the compound's efficacy against various cancer types .

Antioxidant Activity

In addition to its anticancer properties, the compound also demonstrated antioxidant capabilities. Two derivatives were noted for their significant antioxidant activity with IC50 values of:

  • 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea : IC50 = 15.99 ± 0.10 µM
  • 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea : IC50 = 16.05 ± 0.15 µM

This antioxidant potential is crucial as it may contribute to the overall therapeutic profile by mitigating oxidative stress in cancer cells .

Other Biological Activities

The compound has also been evaluated for additional biological activities:

  • Antibacterial Activity : Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Strong inhibitory effects were reported against urease and acetylcholinesterase .

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects of similar compounds within the isoindole family:

  • Anticancer Studies : A study involving a series of isoindole derivatives showed that modifications at specific positions could lead to enhanced anticancer activity against a panel of NCI cancer cell lines.
  • Toxicity Predictions : In silico ADMET predictions indicated that these compounds generally adhere to Lipinski’s rule of five, suggesting good bioavailability with low toxicity profiles (LD50 values between 1000 and 5000 mg/Kg) .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what intermediates are critical for its formation?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated aromatic precursors. A plausible route includes:
  • Step 1 : Bromination and chlorination of 4-aminophenyl derivatives to generate 4-amino-3-bromo-5-chlorophenyl intermediates (analogous to methods for bromochlorophenol derivatives, as seen in ).
  • Step 2 : Formation of the isoindole-1,3-dione core via condensation reactions, potentially using Claisen–Schmidt or Michael addition strategies (similar to synthetic approaches in ).
  • Key Intermediates : 4-Amino-3-bromo-5-chlorophenylacetic acid derivatives and dioxoisoindole precursors.
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>95.0% purity, as emphasized in ).
  • Reference :

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the aromatic substitution pattern and carbonyl groups (e.g., as demonstrated for oxadiazole-thiazolidine derivatives in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like amines (N–H stretch) and carbonyls (C=O stretch).
  • X-ray Crystallography : For definitive structural elucidation, particularly if crystalline derivatives are synthesized (as in ).
  • Reference :

Advanced Research Questions

Q. How can experimental designs be optimized to study the compound’s reactivity under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Controlled Variables : Use split-plot or factorial designs (e.g., randomized blocks with split-split plots, as in ) to test pH (3–9), temperature (25–80°C), and solvent systems.
  • Reactivity Metrics : Monitor degradation kinetics via HPLC or UV-Vis spectroscopy.
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify significant factors affecting stability.
  • Reference :

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR techniques (COSY, HSQC) to resolve overlapping signals (as in structural studies from ).
  • Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to simplify spectral interpretation.
  • Reference :

Q. What methodologies are suitable for predicting the environmental fate and ecological impacts of this compound?

  • Methodological Answer :
  • In Silico Models : Use EPI Suite or TEST software to estimate biodegradation potential and octanol-water partition coefficients (log KowK_{ow}).
  • Environmental Chambers : Simulate abiotic transformations (hydrolysis, photolysis) under controlled lab conditions (as outlined in ).
  • Toxicity Assays : Conduct in vitro assays (e.g., microbial viability tests) to assess acute toxicity across trophic levels.
  • Reference :

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling reactions.
  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.
  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
  • Reference :

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